molecular formula C12H14O2S B15303125 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one

2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one

Cat. No.: B15303125
M. Wt: 222.31 g/mol
InChI Key: SCPHIHCRLDMHBW-UHFFFAOYSA-N
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Description

2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of a phenylthio group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a tetrahydrofuran derivative. One common method is the nucleophilic substitution reaction where a phenylthio group is introduced to a tetrahydrofuran ring under basic conditions. The reaction may involve reagents such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group or to modify the tetrahydrofuran ring.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified tetrahydrofuran derivatives.

    Substitution: Compounds with new functional groups replacing the phenylthio group.

Scientific Research Applications

2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with molecular targets through its phenylthio and tetrahydrofuran groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethane: Lacks the ketone group, making it less reactive in certain reactions.

Uniqueness

2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of a phenylthio group and a tetrahydrofuran ring with a ketone functionality

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(oxolan-3-yl)-2-phenylsulfanylethanone

InChI

InChI=1S/C12H14O2S/c13-12(10-6-7-14-8-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

SCPHIHCRLDMHBW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)CSC2=CC=CC=C2

Origin of Product

United States

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